
Ethyl 4-isobutylphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-isobutylphenylacetate is a chemical compound with the molecular formula C14H20O2 . It has an average mass of 220.307 Da and a monoisotopic mass of 220.146332 Da . It is also known by other names such as Ethyl (4-isobutylphenyl)acetate and Ethyl 4-(2-methylpropyl)benzeneacetate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-isobutylphenylacetate consists of 14 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific details about the arrangement of these atoms in the molecule are not provided in the search results.Physical And Chemical Properties Analysis
Ethyl 4-isobutylphenylacetate has an average mass of 220.307 Da and a monoisotopic mass of 220.146332 Da . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Stereoselective Synthesis : Ethyl 4-isobutylphenylacetate can be synthesized using microfluidic chip reactors and stereoselective biotechnology methods. This process involves asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to produce optically pure products (Kluson et al., 2019).
Enantioselective Synthesis : An enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a related compound, demonstrates a technical approach to producing intermediates for ACE inhibitors with high enantiomeric purity (Herold et al., 2000).
Applications in Medicinal Chemistry
Potential Anti-Arthritic Applications : Ethyl (4-phenylphenyl)acetate, a closely related compound, is studied for its potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).
Use in Enzyme Inhibition : Derivatives of ethyl 4-isobutylphenylacetate have shown effectiveness as inhibitors of certain enzymes, which can be relevant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Biochemical Processes
Catalytic Applications : The compound has been studied in processes like carbonylation, where it serves as a reactant for the synthesis of 2‐arylpropionic acids, demonstrating its utility in homogeneous catalyst systems (Seayad et al., 1999).
Role in Kinetic Resolution : Ethyl 4-isobutylphenylacetate-related compounds are used in the kinetic resolution of certain intermediates, crucial for the synthesis of ACE inhibitors, showcasing its role in enantioselective processes (Liese et al., 2002).
Eigenschaften
CAS-Nummer |
15649-02-2 |
|---|---|
Produktname |
Ethyl 4-isobutylphenylacetate |
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
ethyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C14H20O2/c1-4-16-14(15)10-13-7-5-12(6-8-13)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
UWULXAQFAQOSSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(C)C |
Kanonische SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(C)C |
Andere CAS-Nummern |
15649-02-2 |
Synonyme |
4-(2-Methylpropyl)benzeneacetic Acid Ethyl ester; (p-isobutylphenyl)acetic Acid Ethyl Ester; Ethyl (4-Isobutylphenyl)acetate; Ethyl p-Isobutylphenylacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




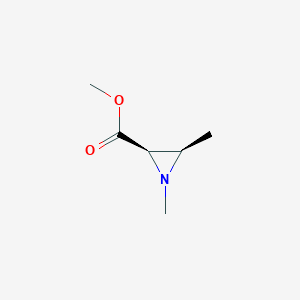
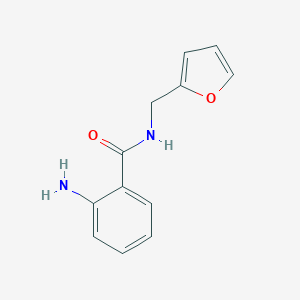

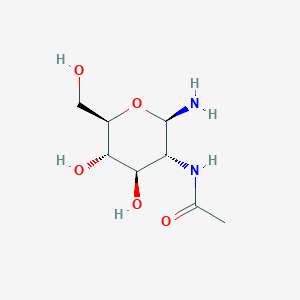
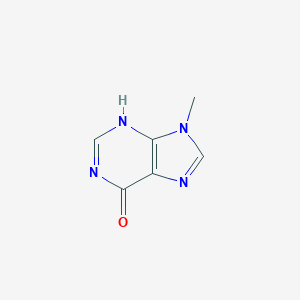


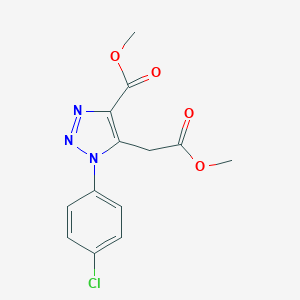
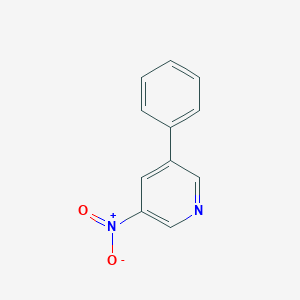



![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)